![molecular formula C15H13FN2O2 B5599514 N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

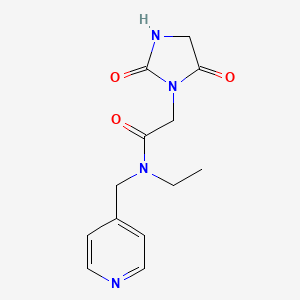

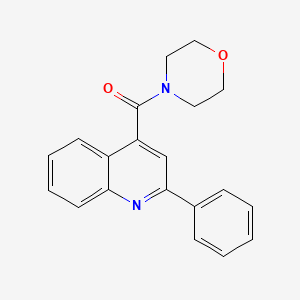

Synthesis Analysis

The synthesis of N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide and its analogs involves various chemical reactions, highlighting the compound's synthetic accessibility. For example, compounds with similar structural motifs have been synthesized through direct acylation reactions, showcasing the versatility in creating benzamide derivatives (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of related benzamides has been characterized using techniques like X-ray diffraction, demonstrating how specific functional groups influence the overall molecular conformation and stability. For instance, the presence of fluorine atoms and other substituents significantly affects the molecular geometry and packing in the crystal lattice, as seen in studies on fluorinated benzamides (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide derivatives can lead to diverse chemical properties. The introduction of fluorine atoms, for example, has been shown to influence the reactivity and interactions of benzamide compounds, affecting their chemical stability and reactivity patterns (Chopra & Row, 2008).

Physical Properties Analysis

The physical properties of N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide derivatives, such as solubility and melting points, are influenced by their molecular structures. The presence of specific substituents and functional groups can modify these properties, as demonstrated in studies on benzamide analogs (Mukherjee, 1991).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents and stability under various conditions, are pivotal for understanding the behavior of N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide. Research on similar compounds has shown how alterations in the molecular structure can affect chemical properties, offering insights into the design of molecules with desired reactivities (Kato et al., 1992).

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) demonstrates the metabolism and pharmacokinetic profile of related compounds, emphasizing their metabolic pathways and elimination. This orexin receptor antagonist, under study for insomnia treatment, undergoes extensive metabolism with principal elimination via feces, highlighting the importance of understanding the metabolism of benzamide derivatives for therapeutic applications (Renzulli et al., 2011).

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) serves as a potent histone deacetylase (HDAC) inhibitor with significant antitumor activity, underlining the potential of benzamide derivatives in developing anticancer drugs. Its selective inhibition of HDACs leads to cancer cell apoptosis, demonstrating the therapeutic potential of such compounds in oncology (Zhou et al., 2008).

Antipathogenic Activity

Acylthioureas, including N-(aryl-carbamothioyl)benzamides, show promising antipathogenic activities against bacterial strains capable of forming biofilms. The study of these compounds provides insights into developing novel antimicrobial agents with antibiofilm properties, suggesting their application in addressing drug-resistant bacterial infections (Limban et al., 2011).

Neuropharmacology and Imaging

Benzamide derivatives, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, act as molecular imaging probes for serotonin 1A (5-HT1A) receptors, aiding in the diagnosis and research of neurological conditions like Alzheimer's disease. The ability to quantify receptor densities in the living brain highlights the application of these compounds in neuropharmacology and imaging (Kepe et al., 2006).

Electrochemical Applications

Polyamides containing bis(diphenylamino)-fluorene units, derived from benzamide-based compounds, exhibit remarkable electrochromic and electrofluorescent properties. These materials demonstrate potential for applications in smart windows, displays, and other devices requiring reversible color changes, showcasing the versatility of benzamide derivatives in materials science (Sun et al., 2016).

Propriétés

IUPAC Name |

N-[(3-fluoro-4-methylphenyl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c1-10-7-8-12(9-13(10)16)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGVHRDNWZJRLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199143 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzoyl-N'-(3-fluoro-4-methylphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)

![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)

![ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)

![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)

![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)

![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)

![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)

![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)

![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)